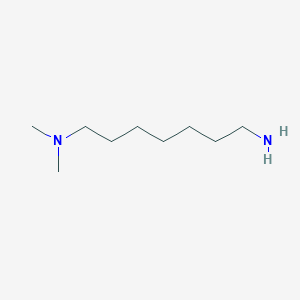

(7-Aminoheptyl)dimethylamine

Descripción general

Descripción

(7-Aminoheptyl)dimethylamine is an organic compound with the molecular formula C₉H₂₂N₂ It is a diamine, meaning it contains two amine groups, and is characterized by a seven-carbon chain with an amino group at one end and a dimethylamino group at the other

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(7-Aminoheptyl)dimethylamine can be synthesized through several methods. One common route involves the reaction of heptane-1,7-diamine with formaldehyde and formic acid, which results in the formation of the dimethylamino group. The reaction typically requires controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

(7-Aminoheptyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines and amides.

Aplicaciones Científicas De Investigación

Introduction to (7-Aminoheptyl)dimethylamine

This compound is a chemical compound with significant potential in various scientific applications, particularly in medicinal chemistry and materials science. Its unique molecular structure allows it to interact with biological systems effectively, making it a candidate for further research in drug development and other applications.

Physical Properties

- This compound is characterized by its amine functional groups, which contribute to its reactivity and interactions with other compounds.

Medicinal Chemistry

This compound and its derivatives have been explored for their pharmacological activities. The compound's structure allows for modulation of biological targets, making it suitable for various therapeutic applications:

- Antimicrobial Activity : Research indicates that dimethylamine derivatives exhibit antimicrobial properties, which could be harnessed for developing new antibiotics .

- Anticancer Potential : Studies have shown that compounds containing dimethylamine moieties can potentially act as anticancer agents, targeting specific pathways involved in tumor growth and proliferation .

Cosmetic Formulations

The compound has potential applications in cosmetic formulations due to its ability to act as a surfactant and emulsifier. Its properties can enhance the stability and effectiveness of topical products:

- Skin Care Products : this compound can be utilized in creams and lotions, improving skin penetration and bioavailability of active ingredients .

- Stability Enhancer : Its incorporation into formulations may help stabilize emulsions and improve the sensory attributes of cosmetic products .

Polymer Science

In the field of polymer chemistry, this compound can be used as a building block for synthesizing new polymers with tailored properties:

- Polymeric Materials : The compound can be incorporated into polymeric systems that exhibit enhanced mechanical strength and thermal stability, suitable for various industrial applications .

- Nanoparticle Formulation : It can also be used in the formulation of nanoparticles for drug delivery systems, enhancing the release profiles of encapsulated drugs while minimizing evaporation risks .

Case Study 1: Antimicrobial Efficacy

A study focusing on dimethylamine derivatives demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the amine group could enhance efficacy. This opens avenues for developing new antibacterial agents based on this compound.

Case Study 2: Cosmetic Formulation Stability

Research conducted on formulations containing this compound showed improved stability and skin compatibility. The study evaluated various concentrations of the compound in emulsions, revealing that formulations with optimal levels exhibited superior performance in terms of texture and skin feel compared to controls without the compound.

Mecanismo De Acción

The mechanism of action of (7-Aminoheptyl)dimethylamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

Dimethylamine: A simpler compound with two methyl groups attached to an amine.

Heptane-1,7-diamine: Similar structure but lacks the dimethylamino group.

N,N-Dimethylheptylamine: Similar but with different positioning of the amino groups.

Uniqueness

(7-Aminoheptyl)dimethylamine is unique due to its combination of a long carbon chain and dual amine functionality, making it versatile for various chemical reactions and applications.

Actividad Biológica

(7-Aminoheptyl)dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in relation to its structural characteristics and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to a heptyl chain. This configuration influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 158.25 g/mol |

| Functional Groups | Amino, Dimethyl |

| Solubility | Soluble in polar solvents |

The biological activity of this compound can be attributed to its interaction with various biological pathways. The compound may act as a ligand for certain receptors or enzymes, influencing cellular signaling and metabolic processes.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with amine oxidases, enzymes that catalyze the oxidative deamination of amines. This interaction can influence the metabolism of neuroactive compounds in the central nervous system .

- Receptor Agonism : Similar compounds have been shown to act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in immune response modulation. These receptors are involved in recognizing pathogen-associated molecular patterns and initiating immune responses .

Case Studies

- Neuroactive Metabolism : A study highlighted the role of dimethylamines in modulating neurotransmitter levels through their action on amine oxidases. The presence of this compound could potentially alter the metabolism of neurotransmitters like serotonin and norepinephrine, impacting mood and cognitive functions .

- Immune Modulation : Research on TLR agonists indicates that compounds similar to this compound can enhance immune responses against viral infections. For instance, TLR7 agonists have shown promise in clinical trials for treating hepatitis B and HIV by boosting T-cell responses .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, aminonaphthol derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, suggesting potential therapeutic applications for structurally similar compounds .

Research Findings

Recent findings indicate that the biological activity of this compound extends beyond mere receptor binding:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial properties, potentially acting against various bacterial strains.

- Metal Chelation : Certain derivatives have shown metal chelation capabilities, which could be beneficial in reducing metal toxicity in biological systems .

Propiedades

IUPAC Name |

N',N'-dimethylheptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-11(2)9-7-5-3-4-6-8-10/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAUQAUWLUANLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396886 | |

| Record name | (7-aminoheptyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22078-09-7 | |

| Record name | (7-aminoheptyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-aminoheptyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.